molecular formula C10H8FNO B8691631 6-Fluoro-2-methoxy-3-vinylbenzonitrile

6-Fluoro-2-methoxy-3-vinylbenzonitrile

Cat. No.: B8691631
M. Wt: 177.17 g/mol
InChI Key: ARZIROCFEKBGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-methoxy-3-vinylbenzonitrile: is an organic compound with the molecular formula C10H8FNO It is a derivative of benzonitrile, characterized by the presence of an ethenyl group at the 3-position, a fluoro group at the 6-position, and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methoxy-3-vinylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-Fluoro-2-methoxy-3-vinylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- involves its interaction with specific molecular targets and pathways. The presence of the nitrile, fluoro, and methoxy groups can influence its reactivity and binding affinity to various biological molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-2-methoxy-3-vinylbenzonitrile is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of the ethenyl group can enhance its reactivity in certain chemical reactions, while the fluoro and methoxy groups can influence its binding interactions with biological targets.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

3-ethenyl-6-fluoro-2-methoxybenzonitrile

InChI

InChI=1S/C10H8FNO/c1-3-7-4-5-9(11)8(6-12)10(7)13-2/h3-5H,1H2,2H3

InChI Key

ARZIROCFEKBGOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C#N)F)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-bromo-6-fluoro-2-methoxybenzonitrile (4.40 g, 19.1 mmol), potassium vinyl trifluoroborate (5.12 g, 38.3 mmol), PdCl2(dppf)-CH2Cl2 Adduct (0.7 g, 1 mmol) and TEA (5.33 mL, 38.3 mmol) were added to 80 mL ethanol in a 200 mL flask. The reaction mixture was degassed and heated to reflux for 4 h. The reaction mixture was cooled and then most of the ETOH was removed. The residue was diluted with ethyl acetate. The mixture was washed with brine twice. The organic layer was separated and dried over Na2SO4, filtered, and evaporated to dryness. The residue was purified thru a 330 g RediSep column and eluted with 10% ETOAc/hexane solvent system to yield the title compound.
Quantity
4.4 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
5.12 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5.33 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One

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